molecular formula C16H22N4 B1419151 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine CAS No. 1157180-61-4

1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine

Cat. No.: B1419151
CAS No.: 1157180-61-4
M. Wt: 270.37 g/mol
InChI Key: GIIYLCYLSFAOKG-UHFFFAOYSA-N
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Description

1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine is a chemical compound with the molecular formula C16H22N4. It is a member of the piperidine family, which is known for its diverse biological activities. This compound features a piperidine ring substituted with an ethyl group and a phenyl ring that is further substituted with a pyrazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine typically involves multiple steps. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with a piperidine derivative to yield the final product . The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the process. Safety measures are crucial during the production to handle the reactive intermediates and to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Scientific Research Applications

1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-N-[4-(1H-imidazol-3-yl)phenyl]piperidin-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-ethyl-N-[4-(1H-triazol-3-yl)phenyl]piperidin-4-amine: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, contributes to its potential biological activities and its ability to interact with various molecular targets .

Properties

IUPAC Name

1-ethyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-2-20-11-8-15(9-12-20)18-14-5-3-13(4-6-14)16-7-10-17-19-16/h3-7,10,15,18H,2,8-9,11-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIYLCYLSFAOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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